N-(5-(2-methylthiazol-4-yl)-1,3,4-oxadiazol-2-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide
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Description
N-(5-(2-methylthiazol-4-yl)-1,3,4-oxadiazol-2-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide is a useful research compound. Its molecular formula is C15H11N5O4S and its molecular weight is 357.34. The purity is usually 95%.
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Scientific Research Applications
Synthetic Routes and Derivative Formations
A Novel Synthetic Approach to 1,3,4-oxadiazole derivatives showcases the potential of using N-(5-(2-methylthiazol-4-yl)-1,3,4-oxadiazol-2-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide as a scaffold for developing compounds with significant α-glucosidase inhibitory activity. These compounds could serve as promising leads for anti-diabetic drug development due to their inhibition potency against α-glucosidase, an enzyme target for type 2 diabetes management. The synthesis involves a series of conversions starting from basic raw materials, highlighting the compound's versatility in drug lead synthesis (Iftikhar et al., 2019).
Biological and Pharmacological Evaluations
Anticancer Potential : Research on 5-methyl-4-phenyl thiazole derivatives, closely related to the compound , suggests the potential for developing anticancer agents. These derivatives exhibit selective cytotoxicity against human lung adenocarcinoma cells, indicating a promising direction for the compound’s application in cancer therapy. The selectivity and apoptosis-inducing capabilities of these compounds underscore their significance in developing targeted cancer treatments (Evren et al., 2019).
Energetic Material Applications : A study on the synthesis of 3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan and its derivatives, which share a similar 1,2,4-oxadiazole core with the compound of interest, showcases its application in creating insensitive energetic materials. These materials exhibit moderate thermal stabilities and are insensitive towards impact and friction, making them suitable for safer energetic material applications (Yu et al., 2017).
Antimicrobial and Antifungal Activities
Antimicrobial and Antifungal Agents : The synthesis of isoxazole-substituted 1,3,4-oxadiazoles indicates the potential for antimicrobial and antifungal applications. Certain derivatives have shown good activity against bacterial and fungal strains, suggesting that the structure of this compound could be explored for developing new antimicrobial agents (Marri et al., 2018).
Properties
IUPAC Name |
N-[5-(2-methyl-1,3-thiazol-4-yl)-1,3,4-oxadiazol-2-yl]-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N5O4S/c1-8-16-9(7-25-8)13-18-19-14(24-13)17-12(21)6-20-10-4-2-3-5-11(10)23-15(20)22/h2-5,7H,6H2,1H3,(H,17,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXLCCDQWPLBWMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C2=NN=C(O2)NC(=O)CN3C4=CC=CC=C4OC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.